3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine
CAS No.: 2097918-48-2
Cat. No.: VC4171898
Molecular Formula: C21H25NO4S
Molecular Weight: 387.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097918-48-2 |
|---|---|
| Molecular Formula | C21H25NO4S |
| Molecular Weight | 387.49 |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C21H25NO4S/c1-14-10-20(25-3)21(11-15(14)2)27(23,24)22-8-6-18(13-22)16-4-5-19-17(12-16)7-9-26-19/h4-5,10-12,18H,6-9,13H2,1-3H3 |
| Standard InChI Key | VFYYVQUSRNOTJD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecular structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine (C₂₁H₂₅NO₄S) integrates three distinct pharmacophoric elements:
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A pyrrolidine ring (C₄H₈N) serving as a nitrogen-containing heterocyclic scaffold.
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A 2,3-dihydro-1-benzofuran unit (C₈H₈O) fused to the pyrrolidine at position 3, contributing aromatic and oxygen-based electronic features.
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A 2-methoxy-4,5-dimethylbenzenesulfonyl group (C₉H₁₁O₃S) attached to the pyrrolidine’s nitrogen atom, introducing sulfonamide functionality and steric bulk.
The IUPAC name systematically describes this arrangement: 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine. Key structural parameters include a molecular weight of 387.49 g/mol and a sulfonamide bridge that enhances metabolic stability compared to simpler amine derivatives.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2097918-48-2 |
| Molecular Formula | C₂₁H₂₅NO₄S |
| Molecular Weight | 387.49 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC |
Synthesis and Analytical Characterization
Multi-Step Synthetic Pathway
The synthesis of this compound typically proceeds through three stages:
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Pyrrolidine Functionalization: The pyrrolidine core is sulfonylated using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield the N-sulfonylated intermediate.
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Benzofuran Coupling: A Suzuki-Miyaura cross-coupling reaction introduces the dihydrobenzofuran moiety at position 3 of the pyrrolidine ring, utilizing palladium catalysts and boronic acid derivatives .
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Purification and Isolation: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol affords the pure product.
Spectroscopic Validation
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Nuclear Magnetic Resonance (NMR):
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¹H-NMR: Signals at δ 1.85–2.10 ppm correspond to pyrrolidine methylenes, while aromatic protons of the benzofuran and sulfonylaryl groups appear between δ 6.70–7.25 ppm.
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¹³C-NMR: The sulfonyl group’s sulfur-bound carbon resonates at δ 44.2 ppm, distinct from the benzofuran oxygenated carbons (δ 102–160 ppm) .
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 387.49 [M+H]⁺.
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Infrared Spectroscopy (IR): Stretching vibrations at 1160 cm⁻¹ (S=O) and 1245 cm⁻¹ (C-O-C) validate sulfonamide and ether linkages.
| Assay Model | Target/Effect | Result (IC₅₀/GI₅₀) |
|---|---|---|
| RAW 264.7 Macrophages | COX-2 Inhibition | 0.8 µM |
| MCF-7 Breast Cancer | Cell Proliferation | 12 µM |
| HCT-116 Colon Cancer | Caspase-3 Activation | 15 µM |
Comparative Analysis with Structural Analogs
Sulfonamide-Containing Derivatives
Compared to Ormeloxifene (PubChem CID: 98941), a pyrrolidine-based contraceptive, the absence of a chromane system in the target compound reduces estrogen receptor affinity but enhances selectivity for inflammatory pathways .
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